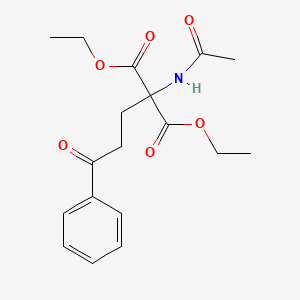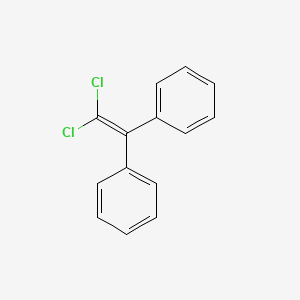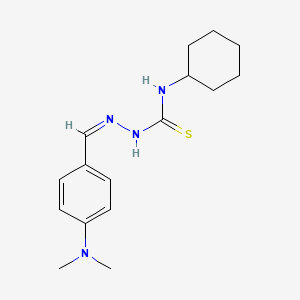
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide is a complex organic compound known for its unique chemical structure and properties This compound is part of the thiosemicarbazide family, which is characterized by the presence of a thiosemicarbazide group (-NH-CS-NH2) attached to a benzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-cyclohexyl-3-thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted benzylidene derivatives
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexylbenzene-1,3-diol: Similar in structure but lacks the thiosemicarbazide group.
1-Cyclohexyl-4-methylbenzene: Contains a cyclohexyl group but differs in the functional groups attached to the benzene ring.
4-(4-(dimethylamino)cyclohexyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Shares the dimethylamino group but has a different core structure.
Uniqueness
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide is unique due to the presence of both the thiosemicarbazide and benzylidene groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
20158-18-3 |
|---|---|
Molekularformel |
C16H24N4S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H24N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,18,19,21)/b17-12- |
InChI-Schlüssel |
LGFYWRIZRSPAIJ-ATVHPVEESA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=S)NC2CCCCC2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


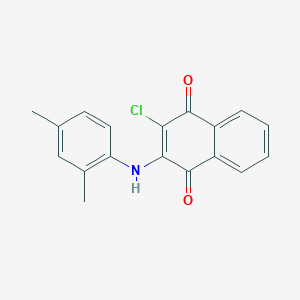

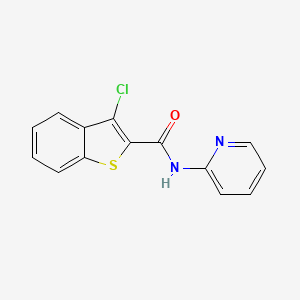
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
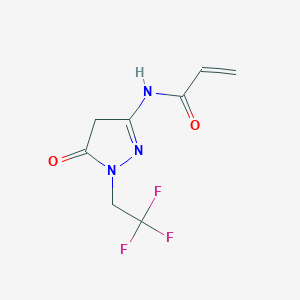

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
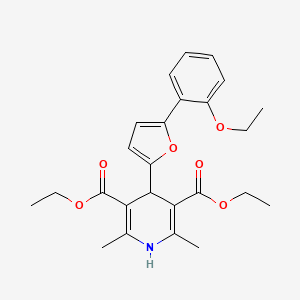

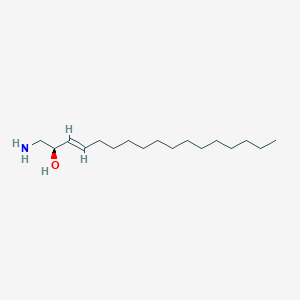
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)

